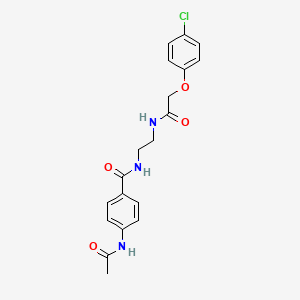

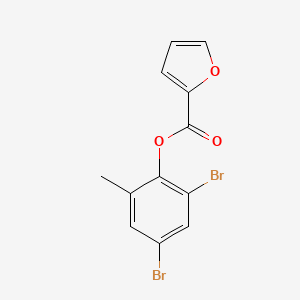

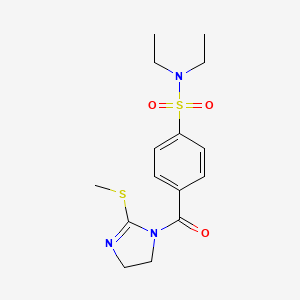

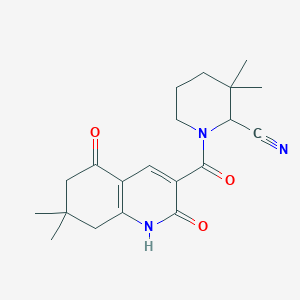

![molecular formula C23H19N3O2S B3012104 N-(6-acetamidobenzo[d]thiazol-2-yl)-4-benzylbenzamide CAS No. 361470-52-2](/img/structure/B3012104.png)

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-benzylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which is a similar compound, was achieved by C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids . Another synthesis method involved reacting an amine precursor with [11C]acetyl chloride .Molecular Structure Analysis

The molecular formula of a similar compound, N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide, is C22H20N6O4S2 . The structure of this compound includes various functional groups such as amide, thiazole, and sulfamoyl .Scientific Research Applications

Antitumor Activity

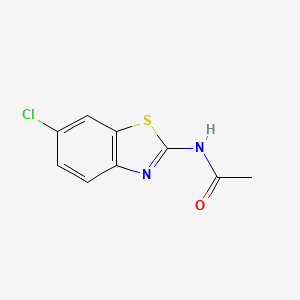

Benzothiazole derivatives, including N-(6-acetamidobenzo[d]thiazol-2-yl)-4-benzylbenzamide, exhibit antitumor effects. Researchers have observed their efficacy against cancer cells, making them potential candidates for cancer therapy . Further investigations into their mechanisms of action and specific tumor types are ongoing.

Antimicrobial Properties

The benzothiazole scaffold possesses antimicrobial activity. Studies have evaluated derivatives of this compound against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Escherichia coli. Notably, some derivatives demonstrated effectiveness against drug-resistant isolates .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases. Benzothiazole derivatives, including N-(6-acetamidobenzo[d]thiazol-2-yl)-4-benzylbenzamide, have shown anti-inflammatory properties. These compounds may modulate inflammatory pathways, making them potential candidates for managing inflammatory conditions .

Anticonvulsant Activity

Certain benzothiazole derivatives exhibit anticonvulsant effects. While more research is needed, these compounds could contribute to the development of novel antiepileptic drugs. Investigating their interactions with neuronal receptors and ion channels is essential for understanding their mechanism of action .

Antidiabetic Potential

The benzothiazole nucleus has attracted attention for its potential antidiabetic properties. Researchers have explored derivatives in the context of diabetes management. Understanding their effects on glucose metabolism, insulin sensitivity, and pancreatic function is critical for therapeutic development .

COX-1 Inhibition

Some benzothiazole derivatives have been evaluated for their COX-1 inhibitory activity. While their potency is weaker compared to established inhibitors like indomethacin and diclofenac, understanding their selectivity and safety profiles is essential for future drug development .

Mechanism of Action

Target of Action

The primary target of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-benzylbenzamide is the DprE1 enzyme . This enzyme plays a crucial role in the survival and virulence of Mycobacterium tuberculosis, making it an attractive target for anti-tubercular compounds .

Mode of Action

The compound interacts with its target, the DprE1 enzyme, through a process that likely involves molecular docking . This interaction inhibits the activity of the enzyme, leading to a decrease in the survival and virulence of Mycobacterium tuberculosis .

Biochemical Pathways

The inhibition of the DprE1 enzyme disrupts the biosynthesis of arabinogalactan , a key component of the mycobacterial cell wall . This disruption affects the integrity of the cell wall, leading to the death of the bacteria .

Pharmacokinetics

Thiazole derivatives, to which this compound belongs, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Result of Action

The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By inhibiting the DprE1 enzyme and disrupting the biosynthesis of arabinogalactan, the compound effectively decreases the survival and virulence of the bacteria .

Action Environment

The action, efficacy, and stability of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-benzylbenzamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of other substances, such as proteins or ions, can potentially interact with the compound and alter its efficacy .

Future Directions

properties

IUPAC Name |

N-(6-acetamido-1,3-benzothiazol-2-yl)-4-benzylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O2S/c1-15(27)24-19-11-12-20-21(14-19)29-23(25-20)26-22(28)18-9-7-17(8-10-18)13-16-5-3-2-4-6-16/h2-12,14H,13H2,1H3,(H,24,27)(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQOFMZWDGVFAQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-benzylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenylacetamido)benzofuran-2-carboxamide](/img/structure/B3012021.png)

![5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3012025.png)

![(E)-3-(2-chlorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B3012028.png)

![8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3012031.png)

![2,4-Dimethyl-5-[[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B3012034.png)

![6-(4-fluorophenyl)-2-[(5-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-1,2,4-oxadiazol-3-yl)methyl]pyridazin-3(2H)-one](/img/structure/B3012036.png)

![4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B3012042.png)